molecular formula C11H14F2O B1316980 2,3-Difluoro-4-pentylphenol CAS No. 887582-85-6

2,3-Difluoro-4-pentylphenol

Cat. No.: B1316980
CAS No.: 887582-85-6
M. Wt: 200.22 g/mol
InChI Key: HLSNWDXIBLGPNV-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-pentylphenol is an organic compound with the molecular formula C11H14F2O. It is a derivative of phenol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions, and a pentyl group is attached at the 4 position. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which can significantly alter the reactivity and stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-pentylphenol typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 4-pentylphenol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the alkylation of phenol to introduce the pentyl group, followed by selective fluorination at the desired positions. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and specific reaction conditions to control the regioselectivity of the fluorination.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-pentylphenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the fluorine atoms or alter the pentyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

2,3-Difluoro-4-pentylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique properties make it useful in studying the effects of fluorine substitution on biological activity.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in designing drugs with improved metabolic stability and bioavailability.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its enhanced chemical resistance and stability.

Mechanism of Action

The mechanism by which 2,3-Difluoro-4-pentylphenol exerts its effects is primarily through its interaction with biological molecules. The presence of fluorine atoms can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, by forming strong hydrogen bonds or altering the electronic properties of the molecule. This can lead to changes in the activity of the target molecules and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorophenol: Lacks the pentyl group, making it less hydrophobic and potentially less bioactive.

    4-Pentylphenol: Does not have fluorine atoms, resulting in different reactivity and stability.

    2,4-Difluoro-3-pentylphenol: A positional isomer with different fluorine substitution, leading to variations in chemical properties.

Uniqueness

2,3-Difluoro-4-pentylphenol is unique due to the specific positioning of the fluorine atoms and the pentyl group, which together influence its chemical reactivity, stability, and biological activity. The combination of these features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,3-difluoro-4-pentylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O/c1-2-3-4-5-8-6-7-9(14)11(13)10(8)12/h6-7,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSNWDXIBLGPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(C=C1)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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